2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline

Description

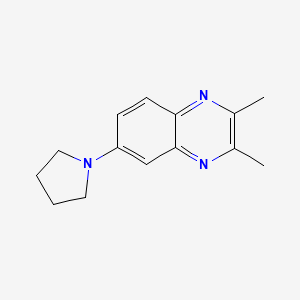

Quinoxaline derivatives are heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring, offering a versatile scaffold for drug discovery and materials science . The compound 2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline features methyl groups at positions 2 and 3 and a pyrrolidine ring at position 4. The pyrrolidine substituent at position 6 likely enhances solubility and modulates interactions with biological targets, such as DNA or enzymes, by introducing a flexible, nitrogen-containing heterocycle .

Properties

Molecular Formula |

C14H17N3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2,3-dimethyl-6-pyrrolidin-1-ylquinoxaline |

InChI |

InChI=1S/C14H17N3/c1-10-11(2)16-14-9-12(5-6-13(14)15-10)17-7-3-4-8-17/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

ATZNIKPJJLLPLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)N3CCCC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone such as 2,3-butanedione under acidic conditions.

Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoxaline core with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Pyrrolidine with sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of quinoxaline N-oxides.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Substituent Position and Bioactivity

- Position 6 Modifications: The pyrrolidine group in the target compound may enhance DNA/RNA binding compared to dimethylaminoethyl (B-220) or morpholinosulfonyl (thiazoloquinoxalines) due to its smaller size and flexible conformation . Amide-linked substituents (ZX-J-19 derivatives) exhibit rapid in vivo clearance, suggesting that pyrrolidine’s non-ionic character could improve pharmacokinetics .

- In contrast, 2,3-diphenyl substituents (ZX-J-19) increase molecular weight and logP, exacerbating poor bioavailability .

Antiviral vs. Antifungal Activity

- B-220 and related indoloquinoxalines show potent antiviral activity via DNA intercalation and triplex stabilization , whereas thiazoloquinoxalines with sulfonyl groups (e.g., compound 87–89) target fungal cell membranes . The pyrrolidine group’s basicity in the target compound may favor interactions with viral polymerases or nucleases.

Electronic and Structural Properties

- The electron-donating pyrrolidine group in this compound may lower the LUMO energy, enhancing interactions with electron-deficient biological targets .

Challenges and Optimization Strategies

- Pharmacokinetics : ZX-J-19 derivatives highlight the need for balanced lipophilicity; introducing polar groups (e.g., hydroxyl, carboxyl) or prodrug strategies could address rapid clearance .

- Toxicity: Indoloquinoxalines like B-220 require topical administration to mitigate systemic toxicity , suggesting that the target compound’s pyrrolidine moiety may reduce off-target effects compared to quaternary ammonium salts .

Biological Activity

2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline is a novel compound belonging to the quinoxaline family, recognized for its diverse biological activities. Quinoxalines and their derivatives have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a quinoxaline core substituted with two methyl groups at positions 2 and 3, and a pyrrolidine ring at position 6.

Antimicrobial Activity

Quinoxaline derivatives have shown significant antimicrobial properties. A study demonstrated that various quinoxaline derivatives exhibited antibacterial and antifungal activities. Specifically, compounds with a pyrrolidine moiety were found to enhance the antimicrobial efficacy compared to their non-pyrrolidine counterparts. The minimum inhibitory concentrations (MICs) for selected derivatives are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 8 | Antibacterial |

| Quinoxaline Derivative A | 16 | Antifungal |

| Quinoxaline Derivative B | 4 | Antibacterial |

Table 1: Antimicrobial activity of selected quinoxaline derivatives.

Anticancer Activity

Research has indicated that quinoxaline derivatives possess anticancer properties. For instance, in a study evaluating various compounds against cancer cell lines (HCT-116 and MCF-7), this compound demonstrated an IC50 value of approximately 5 µg/mL against HCT-116 cells. This suggests promising potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) | Reference Compound |

|---|---|---|

| HCT-116 | 5 | Doxorubicin (IC50 = 3.23 µg/mL) |

| MCF-7 | 6 | Doxorubicin (IC50 = 3.23 µg/mL) |

Table 2: Anticancer activity of this compound compared to doxorubicin.

Anti-inflammatory Activity

Inhibition of inflammatory pathways has been attributed to quinoxaline derivatives. A specific study highlighted that compounds similar to this compound inhibited the expression of pro-inflammatory cytokines in vitro. The compound was tested in animal models for its ability to reduce inflammation markers following induced colitis.

Case Study 1: In Vivo Efficacy

In an animal model study using DSS-induced colitis, administration of this compound resulted in a significant reduction in weight loss and colon length compared to control groups. Mice treated with the compound maintained their body weight better than untreated counterparts, indicating protective effects against inflammation.

Case Study 2: Structure–Activity Relationship

A systematic evaluation of structure–activity relationships (SAR) revealed that the presence of the pyrrolidine ring significantly enhances the biological activity of quinoxalines. Modifications at positions adjacent to the quinoxaline core were explored to optimize potency against various targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.